[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate
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Overview
Description
- It is found in various plant sources, including citrus fruits (such as lemons), chamomile, and other botanicals.
- Diosmetin possesses unique properties, including a pleasant aroma and several biological activities, such as antibacterial and anti-inflammatory effects.
- Its chemical structure consists of a benzopyrone core with hydroxyl groups at specific positions.
Diosmetin: is a naturally occurring organic compound with a chemical formula of C₁₆H₁₂O₆. It falls within the flavonoid subclass and is classified as a flavone.
Preparation Methods
- Diosmetin can be obtained through different methods:
Extraction from Natural Sources: It can be extracted from citrus fruits (e.g., lemon peels) or other plants rich in flavonoids.
Synthetic Routes: Chemical synthesis involves steps such as hydroxylation and methylation of precursor compounds.
Industrial Production: While industrial-scale production methods are less common, they typically involve extraction followed by purification.
Chemical Reactions Analysis
Reactions: Diosmetin undergoes various chemical reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Diosmetin serves as a model compound for studying flavonoid chemistry, including structure-activity relationships.
Biology: It exhibits antioxidant properties and may play a role in cellular protection.
Medicine: Diosmetin has potential health benefits, such as anti-inflammatory effects and cardiovascular protection.
Industry: It is used in cosmetics, food additives, and dietary supplements.
Mechanism of Action
- Diosmetin’s effects are mediated through several mechanisms:
Antioxidant Activity: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory: Diosmetin inhibits pro-inflammatory pathways.
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
IUPAC Name |
[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEASBNMLRVSIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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